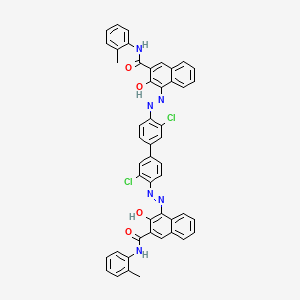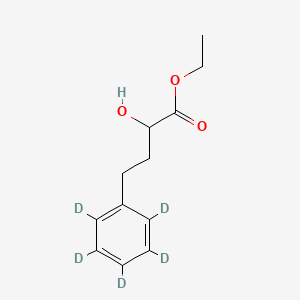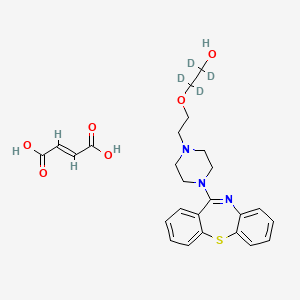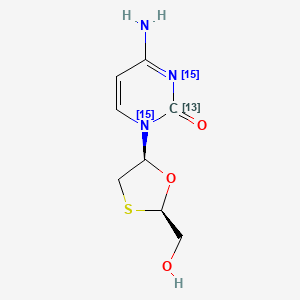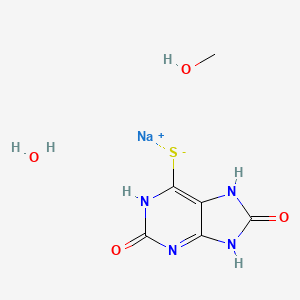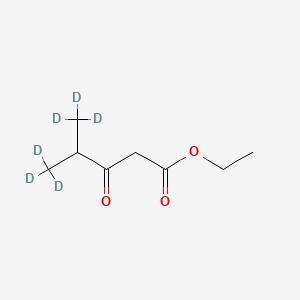
Dofetilide-d4
Descripción general
Descripción
Dofetilida-d4 es una versión marcada con deuterio de Dofetilida, un agente antiarrítmico de clase III. Se utiliza principalmente en investigación científica como estándar interno para la cuantificación de Dofetilida mediante cromatografía de gases o espectrometría de masas de cromatografía líquida. La propia Dofetilida se utiliza para el mantenimiento del ritmo sinusal en individuos propensos a la fibrilación auricular y el aleteo .
Aplicaciones Científicas De Investigación
Dofetilida-d4 se utiliza ampliamente en la investigación científica para:
Estudios farmacocinéticos: Utilizado como estándar interno en la cuantificación de Dofetilida en muestras biológicas.
Metabolismo de fármacos: Ayuda a comprender las vías metabólicas y los efectos del marcado con deuterio en el metabolismo de fármacos.
Química analítica: Utilizado en el desarrollo y validación de métodos analíticos para la detección y cuantificación de Dofetilida
Mecanismo De Acción
Dofetilida-d4, al igual que Dofetilida, actúa bloqueando selectivamente el componente rápido de la corriente de potasio rectificadora retardada (I_Kr). Esta acción prolonga el período refractario del tejido auricular, lo que la hace eficaz en el tratamiento de la fibrilación auricular y el aleteo. Los objetivos moleculares incluyen los canales de potasio en las células cardíacas, que son cruciales para mantener el potencial de acción cardíaco .
Análisis Bioquímico
Biochemical Properties
Dofetilide-d4 plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The primary mechanism of action of this compound involves selectively inhibiting the rapidly activating inward rectifying component of net delayed rectifier K+ current . This interaction significantly influences the biochemical reactions within the body .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound is known to prolong cardiac action potential duration , which can have significant implications for cellular function and health.
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its ability to exert effects at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The mechanism of action of this compound involves the blockade of the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information regarding the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound was given intravenously at doses of 10 (D10) and 80 (D80) mg/kg to dogs with AF induced either after 7 days of RAP at 400 bpm or in the presence of CHF induced by rapid ventricular pacing .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación de Dofetilida-d4 implica la incorporación de átomos de deuterio en la molécula de Dofetilida. Un método incluye la reacción conjunta entre clorhidrato de p-nitrofeniletilamina y 4-(2-cloro oxetil)nitrofenilo, seguido de metilación para formar N-[2-(4-nitrofenoxi)etil]-4-nitrofeniletilamina. Este intermedio se somete a reacciones convencionales de reducción y metilsulfonilación .
Métodos de producción industrial
La producción industrial de Dofetilida-d4 es similar a la de Dofetilida, con pasos adicionales para introducir deuterio. El proceso implica múltiples pasos de síntesis, purificación y control de calidad para garantizar la incorporación de átomos de deuterio y la pureza general del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
Dofetilida-d4 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones varían según la reacción específica, pero generalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes .
Comparación Con Compuestos Similares
Compuestos similares
Amiodarona: Otro agente antiarrítmico de clase III con efectos más amplios en múltiples canales iónicos.
Sotalol: Un betabloqueante no selectivo con propiedades antiarrítmicas de clase III.
Dronedarona: Un derivado de Amiodarona con menos efectos secundarios pero propiedades antiarrítmicas similares.
Singularidad
Dofetilida-d4 es única debido a su marcado con deuterio, lo que proporciona una estabilidad mejorada y permite una cuantificación precisa en estudios analíticos. A diferencia de la Amiodarona, no tiene toxicidad pulmonar o hepática, lo que la convierte en una alternativa más segura para el uso a largo plazo .
Propiedades
IUPAC Name |
N-[4-[2-[methyl-[1,1,2,2-tetradeuterio-2-[4-(methanesulfonamido)phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3/i14D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTMWRCNAAVVAI-QZPARXMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NS(=O)(=O)C)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Dofetilide D4 and why is it used in this research?
A1: Dofetilide D4 is a deuterated form of the drug Dofetilide. It serves as an internal standard in the ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method described in the study []. Using a deuterated internal standard helps compensate for the matrix effect, a common challenge in mass spectrometry analysis where other components in the sample can interfere with the detection of the target analyte.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

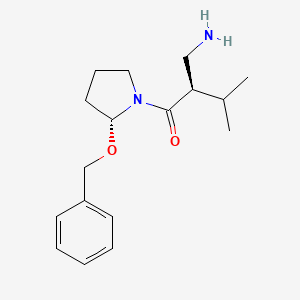
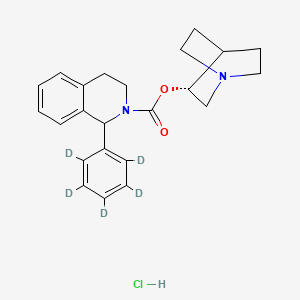
![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)

